

Carmustine-d8 supplier and purchasing information

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Compound of Interest

Compound Name: Carmustine-d8

Cat. No.: B12415211

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Carmustine-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on **Carmustine-d8**, a deuterated internal standard for the quantification of the chemotherapeutic agent Carmustine. This document outlines supplier and purchasing information, detailed experimental protocols for its use in mass spectrometry, and an exploration of the signaling pathways influenced by its non-deuterated parent compound, Carmustine.

Supplier and Purchasing Information

Carmustine-d8 is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key purchasing information from prominent vendors. Please note that pricing is subject to change and may vary based on quantity and institutional agreements. It is recommended to contact the suppliers directly for the most current pricing and availability, especially for bulk orders.

Supplier	Product Name	Catalog Number	Purity Specification	Available Quantities	Price (USD)
Cayman Chemical	Carmustine-d8	42213	≥99% deuterated forms (d1-d8)	1 mg, 5 mg	\$145 (1 mg), \$471 (5 mg) [1]
LGC Standards (Distributor for Toronto Research Chemicals)	Carmustine-D8	TRC-C911565-50MG	Not specified	50 mg	Contact for pricing
MedchemExpress	Carmustine-d8	HY-13585S	98.34%	1 mg, 5 mg, 10 mg	\$150 (1 mg), Contact for larger quantities
Nordic Biosite (Distributor for Cayman Chemical)	Carmustine-d8	154-42213-1	≥99% deuterated forms (d1-d8)	1 mg	Login for price

Physicochemical Properties

Property	Value
Molecular Formula	C ₅ HD ₈ Cl ₂ N ₃ O ₂
Molecular Weight	222.1 g/mol [1]
Formal Name	N,N'-bis(2-chloroethyl-d4)-N-nitrosourea
Synonyms	BCNU-d8, bis-Chloroethylnitrosourea-d8
Storage	-20°C [1]
Stability	≥ 4 years [1]
Solubility	Soluble in DMSO, Ethanol, and Water [1]

Experimental Protocols

Carmustine-d8 is primarily intended for use as an internal standard in quantitative analysis of Carmustine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Carmustine Quantification

This protocol is adapted from a published method for the analysis of Carmustine in biological matrices and can be modified for use with **Carmustine-d8** as an internal standard.

3.1.1. Sample Preparation (Plasma)

- To 100 μ L of plasma sample, add a known concentration of **Carmustine-d8** solution (e.g., in acetonitrile).
- Perform a liquid-liquid extraction by adding 1 mL of an extraction solvent (e.g., a 1:1 mixture of hexanes and isopropyl ether).
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 μ L of acetonitrile).

3.1.2. LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).

- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Ionization Mode: Positive or negative, to be optimized for Carmustine and **Carmustine-d8**.
- MRM Transitions:
 - Carmustine: Monitor the transition of the precursor ion to a specific product ion.
 - **Carmustine-d8**: Monitor the transition of the deuterated precursor ion to its corresponding product ion. These transitions should be determined by direct infusion of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Considerations

While a specific, validated GC-MS protocol for **Carmustine-d8** is not readily available in the searched literature, a general approach for a derivatization-based GC-MS method for a similar compound would involve:

3.2.1. Derivatization

Due to the thermal instability of Carmustine, derivatization is likely necessary for GC-MS analysis. A common derivatization agent for similar compounds is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which replaces active hydrogens with trimethylsilyl (TMS) groups to increase volatility and thermal stability.

3.2.2. Sample Preparation

- Extract Carmustine and the **Carmustine-d8** internal standard from the sample matrix as described in the LC-MS protocol.

- Thoroughly dry the extract.
- Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., 50 µL of pyridine or acetonitrile).
- Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to facilitate the derivatization reaction.

3.2.3. GC-MS Conditions

- GC System: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless injection.
- Temperature Program: An optimized temperature gradient to ensure good chromatographic separation.
- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized Carmustine and **Carmustine-d8**.

Signaling Pathways of Carmustine

Carmustine exerts its cytotoxic effects primarily through the alkylation of DNA and RNA, leading to the inhibition of DNA synthesis and function.^[2] This action triggers a cascade of cellular events and involves several key signaling pathways.

DNA Alkylation and Cross-linking Pathway

The primary mechanism of action of Carmustine is the alkylation of DNA, which leads to the formation of interstrand and intrastrand cross-links. This damage prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][3]

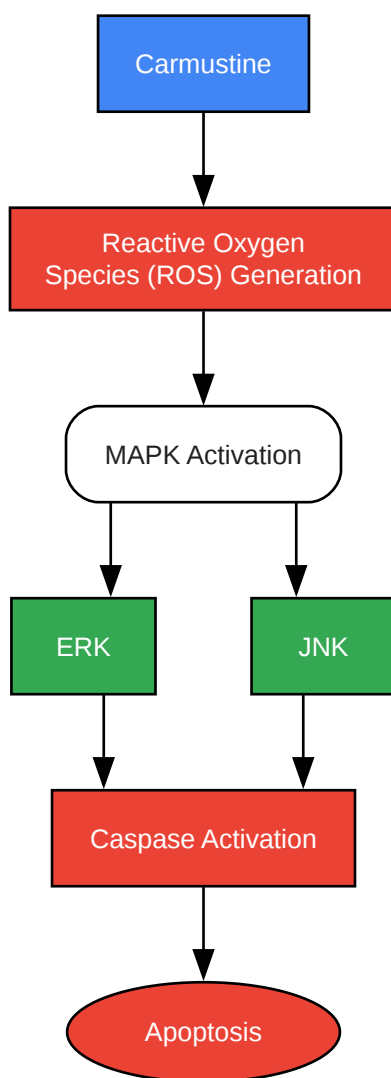


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Caption: Carmustine's DNA alkylation and cross-linking pathway leading to apoptosis.

Induction of Apoptosis and Oxidative Stress

Beyond direct DNA damage, Carmustine has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically involving ERK and JNK.

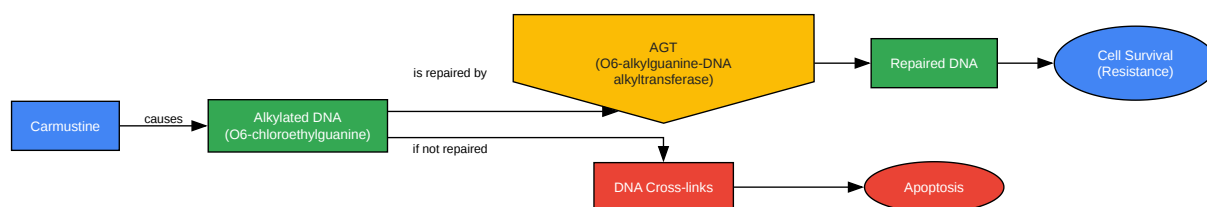


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Caption: Carmustine-induced apoptosis via ROS and MAPK signaling.

Carmustine Resistance and DNA Repair Pathways

Resistance to Carmustine can develop through the upregulation of DNA repair mechanisms. One key enzyme involved is O6-alkylguanine-DNA alkyltransferase (AGT), which can remove the alkyl adducts from guanine, thus preventing the formation of cytotoxic cross-links.



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Caption: Role of AGT in Carmustine resistance through DNA repair.

This technical guide provides a foundational understanding of **Carmustine-d8** for research and development purposes. For further details on specific applications and safety handling, it is essential to consult the documentation provided by the respective suppliers and relevant scientific literature.

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References

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